N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide
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Overview
Description
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse pharmacological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization using techniques like NMR, IR, and mass spectrometry to confirm the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indazole ring .
Scientific Research Applications
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide include other indazole derivatives such as:
Axitinib: A tyrosine kinase inhibitor used in cancer treatment.
Lonidamine: A hexokinase inhibitor with antitumor properties.
Granisetron: A 5-HT-3 antagonist used as an antiemetic.
Benzydamine: An anti-inflammatory and analgesic agent.
Uniqueness
This compound is unique due to its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
919108-71-7 |
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Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-butyl-2-ethyl-3-methoxyindazole-6-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c1-4-6-9-16-14(19)11-7-8-12-13(10-11)17-18(5-2)15(12)20-3/h7-8,10H,4-6,9H2,1-3H3,(H,16,19) |
InChI Key |
PXIZESCCKBQSHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CC |
Origin of Product |
United States |
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